An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorophenylsulfonylethanol
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorophenylsulfonylethanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dichlorophenylsulfonylethanol, a compound of interest in the fields of organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed profile. This guide will cover its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, reactivity, stability, and potential applications, particularly in the context of drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction
2,6-Dichlorophenylsulfonylethanol, with the CAS number 688763-07-7, is an organic molecule that incorporates several key functional groups: a 2,6-dichlorinated aromatic ring, a sulfone moiety, and a primary alcohol. The strategic placement of these groups suggests its potential as a versatile building block in the synthesis of more complex molecules. The sulfonyl group, in particular, is a common pharmacophore found in numerous therapeutic agents, valued for its ability to form strong hydrogen bonds and its metabolic stability.[1][2] The dichloro-substitution on the phenyl ring can significantly influence the molecule's electronic properties and steric hindrance, potentially fine-tuning its reactivity and biological activity. This guide aims to provide a detailed, albeit partially predictive, exploration of the chemical landscape of this compound.
Physicochemical Properties
Due to the absence of extensive experimental data in the public domain, the physicochemical properties of 2,6-Dichlorophenylsulfonylethanol are largely predicted based on its structure and data from analogous compounds.
| Property | Value (Predicted/Sourced) | Source |
| CAS Number | 688763-07-7 | - |
| Molecular Formula | C₈H₈Cl₂O₃S | - |
| Molecular Weight | 255.12 g/mol | - |
| Appearance | Likely a white to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and chlorinated solvents. Limited solubility in water. | Inferred |
| SMILES | OCCS(=O)(C1=C(Cl)C=CC=C1Cl)=O | - |
Synthesis Methodologies
Route 1: Nucleophilic Substitution with a Sulfinate Salt
This approach involves the reaction of a suitable electrophile with a pre-formed sulfinate salt. A common method is the reaction of an aryl sulfinate with a 2-haloethanol.
Proposed Reaction:
Caption: Proposed synthesis of 2,6-Dichlorophenylsulfonylethanol via nucleophilic substitution.
Experimental Protocol (Hypothetical):
-
Preparation of Sodium 2,6-Dichlorophenylsulfinate: This intermediate can be prepared from 2,6-dichlorobenzenesulfonyl chloride by reduction with a suitable agent like sodium sulfite.
-
Reaction: In a round-bottom flask, dissolve Sodium 2,6-Dichlorophenylsulfinate (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add 2-chloroethanol (1.1 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Oxidation of a β-Hydroxy Sulfide
This two-step approach involves the initial formation of a β-hydroxy sulfide followed by its oxidation to the corresponding sulfone.
Proposed Reaction:
Caption: A two-step synthetic approach to 2,6-Dichlorophenylsulfonylethanol.
Experimental Protocol (Hypothetical):
-
Sulfide Formation: To a solution of 2,6-dichlorothiophenol (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride) at 0 °C to generate the thiolate. Bubble ethylene oxide gas through the solution or add it as a solution in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up of Sulfide: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. The crude sulfide may be purified by column chromatography or used directly in the next step.
-
Oxidation: Dissolve the intermediate sulfide in a suitable solvent like dichloromethane (DCM) or methanol. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).[3]
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA is used. Extract the product, wash with sodium bicarbonate solution and brine, dry, and concentrate. Purify the final product by column chromatography.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of the functional groups present in 2,6-Dichlorophenylsulfonylethanol.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | m | 3H | Aromatic protons (C₆H₃Cl₂) |
| ~4.0-4.2 | t | 2H | -SO₂-CH ₂-CH₂-OH |
| ~3.6-3.8 | t | 2H | -SO₂-CH₂-CH ₂-OH |
| ~2.5-3.5 | br s | 1H | -OH |
The aromatic region will likely show a complex multiplet due to the unsymmetrical substitution pattern. The two methylene groups will appear as triplets due to coupling with each other. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~135-140 | Quaternary aromatic carbons attached to chlorine |
| ~130-135 | Aromatic CH carbons |
| ~128-130 | Quaternary aromatic carbon attached to the sulfonyl group |
| ~58-62 | -SO₂-C H₂-CH₂-OH |
| ~55-59 | -SO₂-CH₂-C H₂-OH |
The exact chemical shifts will depend on the solvent used. The carbons attached to chlorine will be downfield, as will the carbon attached to the electron-withdrawing sulfonyl group.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1570, ~1450 | Medium-Weak | Aromatic C=C stretch |
| 1350-1300 | Strong | Asymmetric SO₂ stretch (sulfone) |
| 1150-1120 | Strong | Symmetric SO₂ stretch (sulfone) |
| 1100-1000 | Strong | C-O stretch (alcohol) |
| 800-750 | Strong | C-Cl stretch |
The IR spectrum is expected to be dominated by strong absorptions from the S=O bonds of the sulfone group and the broad O-H stretch of the alcohol.[5][6]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation patterns would likely involve the loss of water (M-18), cleavage of the C-S bond, and fragmentation of the ethyl chain. Electrospray ionization (ESI) would likely show adducts such as [M+H]⁺ or [M+Na]⁺.[7]
Reactivity and Stability
The chemical reactivity of 2,6-Dichlorophenylsulfonylethanol is dictated by its functional groups.
Caption: A logical map of the potential reactivity sites of 2,6-Dichlorophenylsulfonylethanol.
-
Alcohol Group: The primary alcohol is a site for common alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
-
Sulfone Group: The sulfone group is generally stable and resistant to both oxidation and reduction under standard conditions. Its strong electron-withdrawing nature acidifies the α-protons, though this effect is less pronounced than in β-keto sulfones.[8]
-
β-Hydroxy Sulfone Moiety: This structural motif can undergo elimination reactions under basic conditions to form the corresponding vinyl sulfone, a useful Michael acceptor in organic synthesis.[8]
-
Aromatic Ring: The dichlorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the sulfonyl group. Nucleophilic aromatic substitution is possible but would require harsh conditions.
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many sulfonyl-containing compounds, it may be sensitive to strong bases and high temperatures.
Potential Applications in Drug Development
The structural features of 2,6-Dichlorophenylsulfonylethanol make it an interesting scaffold for medicinal chemistry.
-
Scaffold for Library Synthesis: The reactive hydroxyl group provides a handle for the introduction of diverse functionalities, allowing for the creation of libraries of compounds for biological screening.[9]
-
Modulation of Physicochemical Properties: The sulfonyl group can improve the pharmacokinetic properties of a drug candidate by increasing its polarity and metabolic stability.[1]
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups like amides or esters, potentially leading to improved biological activity or selectivity.
-
Precursor to Biologically Active Molecules: As a building block, it could be incorporated into larger molecules targeting a wide range of diseases, including cancer, inflammation, and infectious diseases, where sulfone and sulfonamide motifs are prevalent.[2][10]
Conclusion
2,6-Dichlorophenylsulfonylethanol is a chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, synthesis, and potential applications by drawing upon established chemical principles and data from analogous compounds. The insights presented here are intended to facilitate further research and application of this promising molecule. As with any compound for which data is limited, the proposed protocols and predicted properties should be approached with standard laboratory caution and validated experimentally.
References
-
Wang, Y., Jiang, W., & Huo, C. (2017). One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide. The Journal of Organic Chemistry, 82(19), 10628–10634. [Link]
- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Jaleel, M., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Bioorganic Chemistry, 115, 105223. [Link]
-
Gajewski, M., et al. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 27(7), 2326. [Link]
-
Reiser, O., et al. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2268–2271. [Link]
-
Kumar, R., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(21), 3549-3580. [Link]
-
MDPI. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. [Link]
-
Reddy, B. V. S., et al. (2007). Efficient synthesis of β-hydroxy-sulfones via opening of epoxides with sodium sulfinates in ionic liquid [TPA][Pro]. Journal of Sulfur Chemistry, 28(6), 575-581. [Link]
-
LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]
-
PubMed. (2016). UPLC/ESI-MS/MS analysis of compositional changes for organosulfur compounds in garlic (Allium sativum L.) during fermentation. [Link]
-
Bentham Science Publishers. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
-
ResearchGate. (2004). Mass spectra of major organosulfur compounds isolated from garlic. [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
- Manolikakes, G., & Umerski, N. (n.d.). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts. Goethe University Frankfurt.
-
Canadian Science Publishing. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. [Link]
-
The Royal Society of Chemistry. (n.d.). Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings. [Link]
-
Taylor & Francis Online. (2009). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1-Oxides and 1,1-Dioxides. [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Boddapati, S. N. M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Results in Chemistry, 4, 100304. [Link]
-
RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. [Link]
-
Sciforum. (n.d.). dependence of spectral parameters in 1h and 13c nmr spectra of aromatic compounds upon substituent spatial-structural peculiarities. [Link]
-
PubChem. (n.d.). beta-Hydroxyethyl sulfone. [Link]
-
ResearchGate. (n.d.). Possible reaction pathway for the formation of β-hydroxysulfone derivatives. [Link]
-
The Journal of Organic Chemistry. (n.d.). Sulfones as Radical Progenitors: An Unprecedented Example of Homolytic Sulfone Cleavage Facilitated by o-Stannyl Substitution of Aryl Sulfones. [Link]
-
Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]
-
De, S., & Ghorai, M. K. (2021). Hydroxysulfonylation of alkenes: an update. RSC advances, 11(36), 22163–22184. [Link]
-
ResearchGate. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. [Link]
-
Journal of the American Chemical Society. (2013). Dioxygen-Triggered Oxidative Radical Reaction: Direct Aerobic Difunctionalization of Terminal Alkynes toward β-Keto Sulfones. [Link]
-
Nirmala, S. L., et al. (2010). N-(2,6-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3061. [Link]
-
Chemsrc. (2025). 2,6-DICHLOROBENZENESULFONYL CHLORIDE. [Link]
- DOI. (n.d.).
-
PubChemLite. (n.d.). 2,6-dichlorobenzenesulfonyl chloride (C6H3Cl3O2S). [Link]
-
ResearchGate. (2026). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. [Link]
-
Wang, Z., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 10(52), 31216–31233. [Link]
-
ResearchGate. (n.d.). Reaction between aryl halides and sodium sulfinates. [Link]
-
MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide [organic-chemistry.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. frontiersrj.com [frontiersrj.com]
